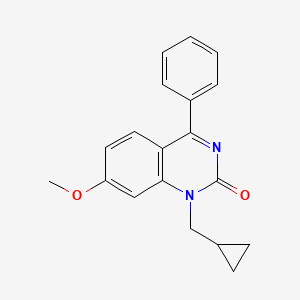
1-(Cyclopropylmethyl)-7-methoxy-4-phenylquinazolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-7-methoxy-4-phenylquinazolin-2(1H)-one is a quinazolinone derivative known for its unique structural properties and potential applications in various scientific fields. The compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of cyclopropylmethyl, methoxy, and phenyl groups further enhances its chemical diversity and potential reactivity.
Méthodes De Préparation
The synthesis of 1-(Cyclopropylmethyl)-7-methoxy-4-phenylquinazolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the quinazolinone core with cyclopropylmethyl halides under basic conditions.
Phenyl Substitution: The phenyl group can be introduced via Suzuki coupling reactions using phenylboronic acid and palladium catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
1-(Cyclopropylmethyl)-7-methoxy-4-phenylquinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazolinone core to its corresponding dihydroquinazoline derivatives.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems, enhancing the structural complexity of the compound.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding, particularly in the context of drug discovery.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound’s unique properties may be leveraged in the development of new materials, such as polymers and coatings, with specific functional attributes.
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylmethyl)-7-methoxy-4-phenylquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1-(Cyclopropylmethyl)-7-methoxy-4-phenylquinazolin-2(1H)-one can be compared with other quinazolinone derivatives, such as:
1-(Cyclopropylmethyl)-4-phenylquinazolin-2(1H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
7-Methoxy-4-phenylquinazolin-2(1H)-one: Lacks the cyclopropylmethyl group, potentially altering its chemical properties and applications.
4-Phenylquinazolin-2(1H)-one: A simpler structure without the cyclopropylmethyl and methoxy groups, which may limit its versatility in chemical reactions and biological interactions.
The uniqueness of this compound lies in its combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
59253-45-1 |
|---|---|
Formule moléculaire |
C19H18N2O2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
1-(cyclopropylmethyl)-7-methoxy-4-phenylquinazolin-2-one |
InChI |
InChI=1S/C19H18N2O2/c1-23-15-9-10-16-17(11-15)21(12-13-7-8-13)19(22)20-18(16)14-5-3-2-4-6-14/h2-6,9-11,13H,7-8,12H2,1H3 |
Clé InChI |
NLBRNZRVBHNWOU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=NC(=O)N2CC3CC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one](/img/structure/B14607962.png)
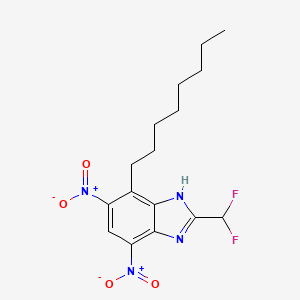
![Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy-](/img/structure/B14607968.png)
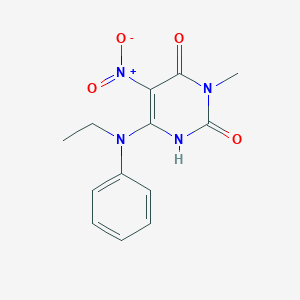
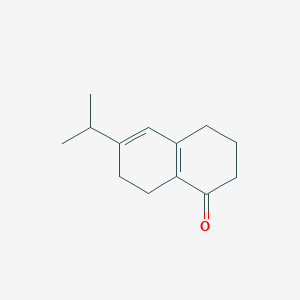
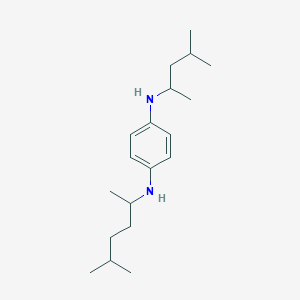


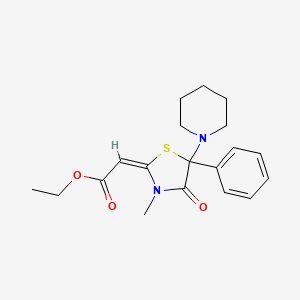
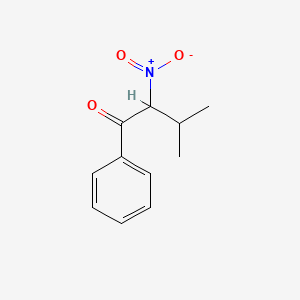
![Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608026.png)
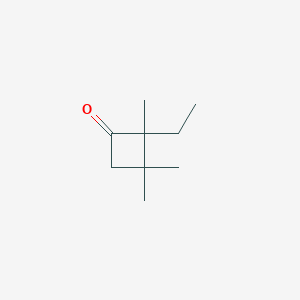
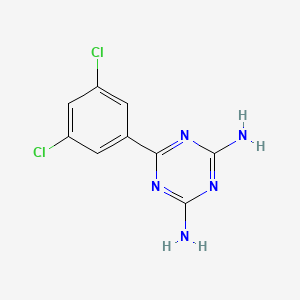
![2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine](/img/structure/B14608039.png)
